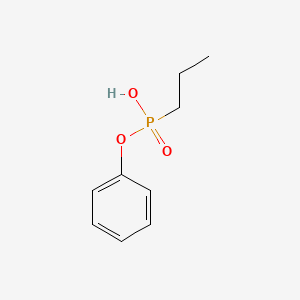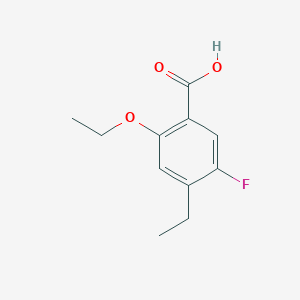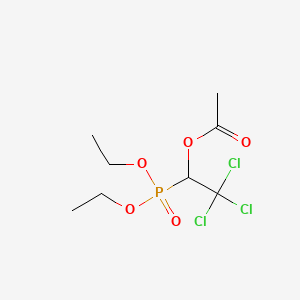
3-(Methylamino)propyl acetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylamino)propyl acetate hydrochloride is an organic compound that belongs to the class of amines. It is a derivative of propyl acetate, where the propyl group is substituted with a methylamino group. This compound is often used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)propyl acetate hydrochloride typically involves the reaction of 3-(Methylamino)propylamine with acetic acid or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The reaction is typically carried out in reactors equipped with temperature and pressure control systems.
化学反応の分析
Types of Reactions
3-(Methylamino)propyl acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
3-(Methylamino)propyl acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Methylamino)propyl acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile in chemical reactions, facilitating the formation of new bonds. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
3-(Methylamino)propylamine: A related compound with similar chemical properties.
N-Methyl-1,3-propanediamine: Another similar compound used in various chemical reactions.
Uniqueness
3-(Methylamino)propyl acetate hydrochloride is unique due to its specific functional groups and reactivity. Its ability to undergo various chemical reactions makes it a versatile compound in scientific research and industrial applications.
特性
分子式 |
C6H14ClNO2 |
|---|---|
分子量 |
167.63 g/mol |
IUPAC名 |
3-(methylamino)propyl acetate;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(8)9-5-3-4-7-2;/h7H,3-5H2,1-2H3;1H |
InChIキー |
SKOIJSNKFLJDLF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCCNC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-{5-Pyridin-3-yl-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile](/img/structure/B13959861.png)
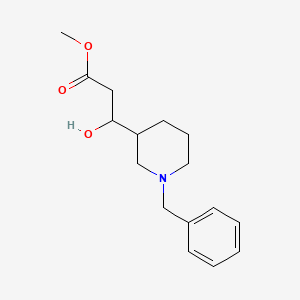
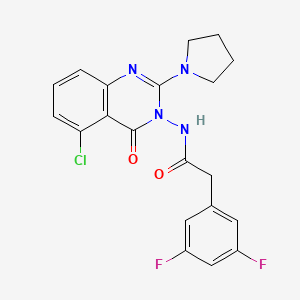


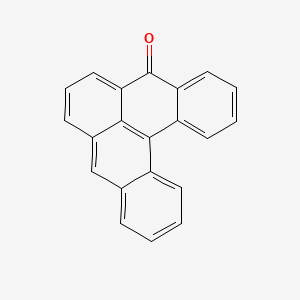



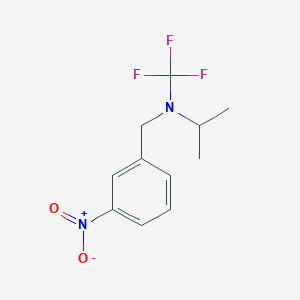
![Benzo[b]benzo[3,4]cyclobuta[1,2-e][1,4]dioxin, 4b,10a-dihydro-4b-phenyl-](/img/structure/B13959919.png)
